Ammonium acetate-D3
Overview
Description
Ammonium acetate-D3 is a variant of ammonium acetate where the hydrogen atoms in the acetate component are replaced with deuterium . It has a linear formula of CD3CO2NH4 . It is often used in biological buffers .
Synthesis Analysis
Ammonium acetate is typically synthesized through the reaction of ammonia with acetic acid, a process known as acid-base neutralization . This exothermic reaction leads to the formation of ammonium acetate and water .Molecular Structure Analysis
The molecular weight of this compound is 80.10 . The InChI key for this compound is USFZMSVCRYTOJT-NIIDSAIPSA-N .Chemical Reactions Analysis
Ammonia has been shown to induce autophagy through the G protein-coupled receptor DRD3 (Dopamine receptor D3) . At the same time, ammonia induces DRD3 degradation, which involves PIK3C3/VPS34-dependent pathways .Physical and Chemical Properties Analysis
This compound has a molecular weight of 80.10 . It is a solid at room temperature . More detailed physical and chemical properties may be found in the safety data sheet .Scientific Research Applications
1. Environmental Applications
Ammonium acetate has been studied for its role in environmental applications, particularly in wastewater treatment and soil remediation. For instance, research by Cervantes et al. (1999) explored how ammonium affects the performance of a denitrifying culture in wastewater treatment. They found that increased ammonium loading improved nitrogen removal efficiency. Similarly, Chen et al. (2011) used ammonium acetate as an agent in the electrokinetic remediation of copper-contaminated soil, demonstrating its effectiveness in enhancing soil cleanup processes.
2. Analytical Chemistry Applications
In the field of analytical chemistry, ammonium acetate has been utilized for its chromatographic properties. For example, Lim and Peters (1984) studied its use as a buffer in high-performance liquid chromatography for separating various clinically important compounds. This indicates its versatility and efficiency in analytical procedures.
3. Industrial Applications
Ammonium acetate finds application in various industrial processes as well. Bódalo et al. (2005) investigated its role in the treatment of ammonium aqueous solutions using reverse osmosis, highlighting its potential in industrial wastewater management.
4. Pharmaceutical and Biomedical Research
In pharmaceutical and biomedical research, ammonium acetate has been used in methodological advancements. Rodríguez et al. (2021) developed a novel HPLC-ICP-MS arsenic speciation methodology using ammonium acetate, enhancing the analysis of arsenic species in clinical settings.
5. Green Chemistry
Ammonium acetate has also contributed to advancements in green chemistry. Sapkal et al. (2009) utilized ammonium acetate in the solvent-free synthesis of organic compounds, demonstrating its role in environmentally friendly chemical processes.
Mechanism of Action
Target of Action
Ammonium acetate-D3, with the chemical formula CD3CO2NH4, is a derivative of ammonium acetate It’s known that ammonium acetate, the parent compound, is often used as a buffer solution in various biochemical reactions .
Mode of Action
Ammonium acetate, the parent compound, is known to act as a buffer in biochemical reactions . As a buffer, it helps maintain a stable pH environment, which is crucial for many biochemical reactions.
Biochemical Pathways
In environments with high ammonia levels, the dominant pathway shifts from syntrophic acetate oxidation coupled with hydrogenotrophic methanogenesis to aceticlastic methanogenesis .
Pharmacokinetics
The parent compound, ammonium acetate, is known to be soluble in water, alcohol, and liquid ammonia , which suggests it could be readily absorbed and distributed in the body.
Result of Action
The parent compound, ammonium acetate, is known to be used in the preparation of samples for mass spectrometry . This suggests that this compound could potentially have similar applications.
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and pH. For instance, the parent compound, ammonium acetate, has a melting point of 110-112 °C . This suggests that the stability and efficacy of this compound could also be influenced by similar environmental conditions.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Ammonium acetate-D3 plays a significant role in biochemical reactions, particularly as a buffer and a reagent in mass spectrometry. It interacts with various enzymes, proteins, and other biomolecules, facilitating the study of metabolic processes. For instance, this compound is used in the preparation of samples for mass spectrometry, where it helps in the ionization of biomolecules, making them detectable by the instrument . Additionally, it acts as a buffer in biochemical assays, maintaining the pH stability required for enzyme activity and protein interactions .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In studies involving microalgae, this compound has been shown to affect the growth and production of cellular components such as pigments, proteins, and lipids . It promotes protein synthesis at low concentrations while inhibiting it at higher concentrations. This dual effect highlights its role in regulating cellular metabolism and gene expression.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It acts as a nucleophile in biochemical reactions, participating in nucleophilic addition reactions with aldehydes and ketones . This interaction leads to the formation of imine derivatives, which are crucial intermediates in various metabolic pathways. Additionally, this compound can act as a catalyst in organic synthesis, facilitating the formation of carbon-nitrogen bonds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is known to be stable under standard laboratory conditions, but its buffering capacity can be affected by pH changes . Over time, the compound may degrade, leading to alterations in its effectiveness as a buffer and reagent. Long-term studies have shown that this compound can maintain its stability for extended periods, making it suitable for prolonged experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can promote cellular functions and metabolic activities, while at higher doses, it may exhibit toxic effects. For example, in studies involving murine myotubes, this compound at high concentrations led to increased expression of myostatin, a protein associated with muscle wasting . This indicates that careful dosage control is essential to avoid adverse effects in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, including the urea cycle and amino acid metabolism. It interacts with enzymes such as glutamine synthetase and glutaminase, playing a role in the detoxification of ammonia and the synthesis of glutamine . Additionally, this compound can influence metabolic flux and metabolite levels, affecting the overall metabolic profile of cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The Amt/Mep/Rh family of ammonium transporters facilitates the movement of this compound across cellular membranes . These transporters are essential for maintaining the intracellular concentration of this compound and ensuring its proper localization within the cell.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, endolysosomes, and contractile vacuoles . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. This subcellular distribution is crucial for its activity and function, as it allows this compound to participate in localized biochemical reactions and metabolic processes.
Properties
IUPAC Name |
azanium;2,2,2-trideuterioacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.H3N/c1-2(3)4;/h1H3,(H,3,4);1H3/i1D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USFZMSVCRYTOJT-NIIDSAIPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].[NH4+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)[O-].[NH4+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679843 | |
Record name | Ammonium (~2~H_3_)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
80.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20515-38-2 | |
Record name | Ammonium (~2~H_3_)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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